

Culturing Anabaena in Nitrogen-Free BG11 Medium: Application Notes and Protocols

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Compound of Interest

Compound Name: BG11

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Introduction

Anabaena is a genus of filamentous cyanobacteria notable for its ability to perform nitrogen fixation, the conversion of atmospheric nitrogen (N_2) into ammonia.[1] This process is carried out in specialized, terminally differentiated cells called heterocysts, which form along the filament in response to nitrogen limitation.[2][3] Culturing Anabaena in a nitrogen-free medium, such as **BG11-N** (also referred to as **BG11₀**), induces the formation of these heterocysts, making it an ideal system for studying nitrogen fixation, cell differentiation, and the production of nitrogen-containing secondary metabolites. This document provides detailed protocols for the preparation of nitrogen-free **BG11** medium, cultivation of Anabaena sp., and methods for assessing growth and nitrogenase activity.

Data Presentation

The following tables summarize quantitative data on the growth and physiological parameters of Anabaena sp. cultured in nitrogen-free **BG11** medium, compiled from various studies. These values can serve as a baseline for experimental design and analysis.

Table 1: Growth Parameters of Anabaena sp. in Nitrogen-Free **BG11** Medium

| Parameter | Value | Species/Strain | Reference |
|--------------------------------|----------------------------------|--|-----------|
| Specific Growth Rate (μ) | 0.102 d ⁻¹ | Anabaena fertilissima | [4] |
| 0.088 d ⁻¹ | Anabaena sphaerica | [4] | |
| Doubling Time | 3.18 ± 0.16 h (under high light) | Anabaena sp. ATCC 33047 | [5] |
| Optical Density (730 nm) | 0.2 - 0.4 (after 4-5 days) | Anabaena sp. | [6] |
| ~0.8 - 1.0 (exponential phase) | Anabaena sp. PCC 7120 | [7] | |
| Biomass Concentration | Up to 4.9 g/L (in modified BG11) | Chlorococcum sp. (related green algae) | [8] |

Table 2: Chlorophyll a Concentration and Nitrogenase Activity of Anabaena sp. in Nitrogen-Free **BG11** Medium

| Parameter | Value | Species/Strain | Reference |
|--|--|--------------------------|-----------|
| Chlorophyll a Concentration | 8.859 ± 0.532 µg/mL (under green light) | Anabaena sp. | [9] |
| 12.43 ± 0.815 µg/mL (under low light) | Dunaliella sp. (related microalgae) | [9] | |
| 1.5 - 1.6 mg/100mL | Anabaena spiroides & Nostoc punctiformae | [10] | |
| Total Nitrogen Content | 3.21% - 4.08% of dry weight | Nostoc & Anabaena genera | [11] |
| Nitrogenase Activity (Acetylene Reduction) | ~50% higher than in nitrogen-replete media | Anabaena sp. ATCC 33047 | [5] |

Experimental Protocols

Preparation of Nitrogen-Free BG11 (BG11-N) Medium

This protocol describes the preparation of 1 liter of nitrogen-free **BG11** medium. To prepare standard **BG11**, simply add Sodium Nitrate (NaNO_3) to the final concentration specified in the full **BG11** recipe.

Materials:

- Deionized water (dH_2O)
- K_2HPO_4
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$
- $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$
- Citric acid
- Ferric ammonium citrate
- EDTA (disodium salt)
- Na_2CO_3
- Trace Metal Mix (see below)
- 1 M HCl and 1 M NaOH for pH adjustment
- Autoclave
- Sterile storage bottles

Trace Metal Mix (1000x stock solution):

- H_3BO_3 : 2.86 g/L
- $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$: 1.81 g/L
- $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.222 g/L

- $\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$: 0.390 g/L
- $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$: 0.079 g/L
- $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$: 0.0494 g/L

Procedure:

- Prepare stock solutions of each component as listed in a standard **BG11** recipe. It is recommended to make 100x or 1000x stock solutions to improve accuracy and convenience. [\[9\]](#)[\[12\]](#)
- To approximately 900 mL of dH₂O, add the appropriate volume of each stock solution, omitting the Sodium Nitrate (NaNO_3) stock. [\[13\]](#)[\[14\]](#)
- Add 1 mL of the Trace Metal Mix stock solution.
- Stir the medium continuously while adding the components.
- Adjust the pH of the medium to 7.1-7.4 using 1 M HCl or 1 M NaOH. [\[10\]](#)[\[14\]](#)
- Bring the final volume to 1 L with dH₂O.
- Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
- Allow the medium to cool to room temperature before use.

Culturing *Anabaena* sp.

This protocol outlines the steps for inoculating and maintaining a liquid culture of *Anabaena* sp. in nitrogen-free **BG11** medium.

Materials:

- Axenic culture of *Anabaena* sp. (e.g., PCC 7120)
- Sterile nitrogen-free **BG11** medium
- Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)

- Incubator with controlled temperature and lighting
- Shaker (optional, but recommended)

Procedure:

- Under aseptic conditions (e.g., in a laminar flow hood), transfer a small volume of a healthy, exponentially growing *Anabaena* culture into a flask containing fresh, sterile nitrogen-free **BG11** medium. A typical inoculum would be 10 mL of culture into 100 mL of fresh medium to achieve an initial optical density at 750 nm (OD_{750}) of approximately 0.05.[\[6\]](#)
- Incubate the culture at 28-30°C under continuous illumination with a light intensity of 30-75 $\mu\text{mol photons m}^{-2} \text{s}^{-1}$.[\[15\]](#)[\[16\]](#)
- If using a shaker, set the speed to 100-150 rpm to ensure adequate gas exchange and prevent cell clumping.[\[6\]](#)[\[15\]](#)
- Monitor the growth of the culture by measuring the optical density at 730 nm or 750 nm every 1-2 days.[\[6\]](#)[\[15\]](#)
- Subculture into fresh medium every 7-14 days, or when the culture reaches the late exponential phase of growth.

Measurement of Nitrogenase Activity (Acetylene Reduction Assay)

This assay provides an indirect measure of nitrogenase activity by quantifying the rate of acetylene reduction to ethylene.[\[16\]](#)

Materials:

- *Anabaena* culture grown in nitrogen-free **BG11** medium
- Gas-tight vials with rubber septa
- Syringes
- Acetylene gas

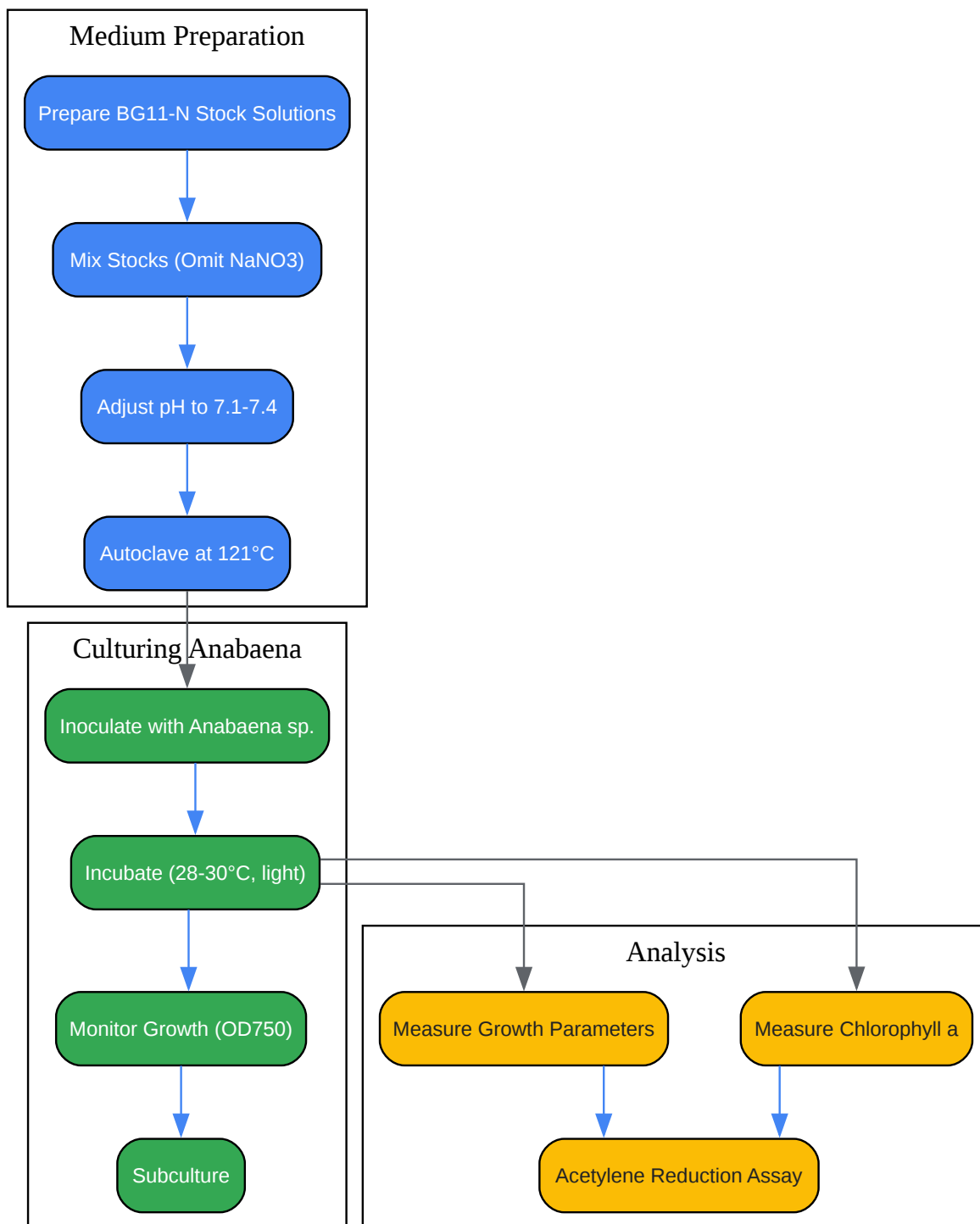
- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N).
- Ethylene standard gas

Procedure:

- Transfer a known volume of the *Anabaena* culture (e.g., 5 mL) into a gas-tight vial.
- Seal the vial with a rubber septum.
- Inject acetylene gas into the vial to a final concentration of 5-10% (v/v) of the headspace.[\[5\]](#)
- Incubate the vials under the same light and temperature conditions as the culture for a defined period (e.g., 30-90 minutes).[\[16\]](#)
- After incubation, take a gas sample (e.g., 100 μ L) from the headspace of the vial using a gas-tight syringe.
- Inject the gas sample into the GC to quantify the amount of ethylene produced.
- Calculate the nitrogenase activity as μ mol of ethylene produced per milligram of chlorophyll a per hour.

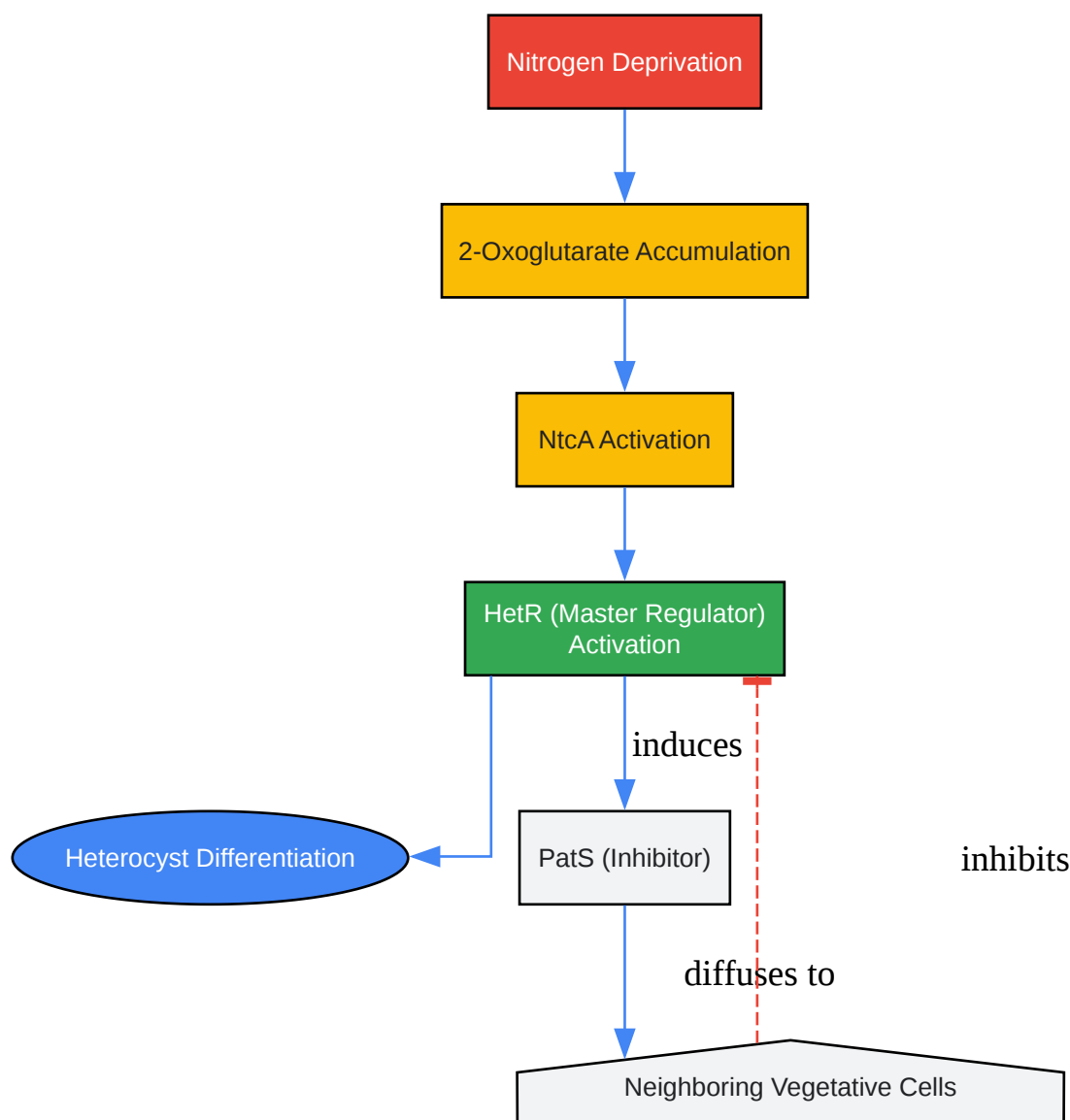
Visualizations

The following diagrams illustrate the experimental workflow for culturing *Anabaena* and the signaling pathway for heterocyst differentiation.



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Fig 1. Experimental workflow for culturing *Anabaena* and analysis.



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Fig 2. Signaling pathway of heterocyst differentiation in *Anabaena*.

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